Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWCXZNJDGHYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be added using trifluoroacetic anhydride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate has emerged as a valuable pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for the synthesis of various bioactive compounds. The trifluoroacetyl group enhances the compound's lipophilicity, which is beneficial for drug design and development.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene-based compounds exhibit antimicrobial properties. This compound has been investigated for its potential effectiveness against various bacterial strains. The presence of the phenyl and trifluoroacetyl groups in its structure may contribute to its biological activity by facilitating interactions with microbial targets .
Anticancer Potential
Thiophene derivatives are known for their anticancer properties. Research has shown that this compound can inhibit cancer cell proliferation in vitro, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including:
Nucleophilic Substitution Reactions
The trifluoroacetyl group can be replaced by nucleophiles, leading to the formation of new compounds with diverse functionalities. This property is particularly useful in synthesizing more complex thiophene derivatives that may have enhanced biological activities or novel properties .
Coupling Reactions
This compound can participate in coupling reactions, allowing for the construction of larger molecular frameworks necessary for drug discovery and development .
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in material science:
Organic Electronics
Thiophene derivatives are widely studied for their electronic properties, making them suitable candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and overall device performance .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, while the phenyl and thiophene rings can interact with various enzymes and receptors . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Compounds with amino groups (e.g., ) exhibit higher reactivity due to nucleophilic NH₂, whereas the trifluoroacetyl group reduces nucleophilicity, favoring resistance to enzymatic degradation.
Physicochemical Properties
Notes:
Biological Activity
Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes several key functional groups that contribute to its biological properties:
- Thiophene Ring : Enhances reactivity and biological interactions.
- Trifluoroacetyl Group : Increases lipophilicity and metabolic stability, which could enhance bioavailability.
- Phenyl Group : May facilitate interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group is known to modulate the compound's pharmacokinetic properties, potentially influencing its efficacy in various biological assays.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.05 µg/mL | |
| Escherichia coli | 0.1 µg/mL | |
| Mycobacterium tuberculosis | 0.02 µg/mL |
These results suggest that the compound possesses potent antimicrobial activity, particularly against drug-resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer effects. Research indicates that it may inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Evaluation
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 1 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 1.0 | Apoptosis induction | |
| MCF7 | 1.5 | Cell cycle arrest (G1 phase) | |
| A549 | 0.8 | Caspase activation |
Safety and Toxicity Profile
Evaluating the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary studies indicate low cytotoxicity against normal mammalian cells (IC50 > 64 µg/mL), suggesting a favorable safety margin for further development.
Q & A
Q. Advanced Experimental Design
- Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of trifluoroacetylating agents improves acylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
- Analytical Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction progression .
- Side Reaction Mitigation : Use anhydrous solvents to prevent hydrolysis of the trifluoroacetyl group .
What spectroscopic techniques are essential for confirming the structure of this compound?
Q. Basic Characterization
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.08) .
How can X-ray crystallography resolve ambiguities in structural assignments?
Q. Advanced Structural Analysis
- SHELX Suite : Refinement using SHELXL for precise bond-length/angle measurements, especially for the thiophene ring and trifluoroacetyl group .
- Twinned Data Handling : SHELXE robustly processes twinned crystals, common in fluorinated compounds .
- Validation : Cross-check with computed DFT models to confirm stereoelectronic effects .
What biological activities have been reported for structurally analogous thiophene derivatives?
Q. Basic Activity Profile
- Anticancer : Analogues inhibit proliferation in HeLa and MCF-7 cell lines (IC₅₀: 10–50 μM) via apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (IC₅₀: ~15 μM) observed in compounds with similar acylated amino groups .
How should researchers design assays to evaluate the anticancer potential of this compound?
Q. Advanced Experimental Design
- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity.
- Controls : Include cisplatin (positive) and vehicle (negative) .
- Mechanistic Studies :
- Flow cytometry for apoptosis (Annexin V/PI staining).
- Western blotting for caspase-3 activation .
How do substituent variations impact biological activity?
Q. Structure-Activity Relationship (SAR) Insights
| Substituent | Activity Trend (vs. Parent Compound) | Source |
|---|---|---|
| Phenyl at C5 | ↑ Anticancer (2-fold IC₅₀ improvement) | |
| Trifluoroacetyl | ↑ Metabolic stability (CYP450 resistance) | |
| Ethyl ester | ↓ Solubility, ↑ membrane permeability |
How can conflicting bioactivity data across studies be resolved?
Q. Data Contradiction Analysis
- Purity Verification : HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay Reproducibility : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .
- Structural Confirmation : Re-analyze disputed compounds via 2D NMR (COSY, HSQC) .
What computational methods predict binding modes with biological targets?
Q. Advanced Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 or kinases .
- MD Simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (trifluoroacetyl group) .
What analytical methods ensure batch-to-batch consistency in purity?
Q. Quality Control Strategies
- HPLC : C18 column, acetonitrile/water gradient (retention time: 8.5 min) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
